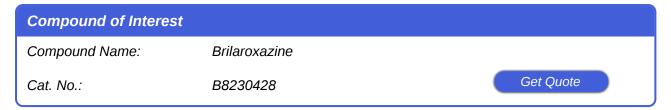


Quantification of Brilaroxazine in Biological Samples: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilaroxazine (formerly RP5063) is a novel, orally administered, dual-action serotonin-dopamine modulator under investigation for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] As a potent partial agonist at dopamine D2, D3, D4, and serotonin 5-HT1A/2A receptors, and an antagonist at 5-HT2B/7 receptors, it offers a promising therapeutic profile.[3] Accurate quantification of Brilaroxazine and its metabolites in biological matrices is crucial for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies throughout the drug development process. These application notes provide a comprehensive overview of the methodologies for the quantification of Brilaroxazine in various biological samples, based on published preclinical and clinical data.

Pharmacokinetics and Metabolism

Studies in mice, canines, rats, and humans have shown that **Brilaroxazine** exhibits a predictable pharmacokinetic profile.[1] Following oral administration, it is readily absorbed and extensively metabolized. The primary routes of excretion are feces and urine.[1] The major circulating metabolite identified across species is M219 (N-(2,3-chlorophenyl)glycine), while the major excreted metabolite is M465a (mono-hydroxylated **brilaroxazine**). Notably, no unique human metabolites have been detected in plasma, simplifying cross-species comparisons.



Quantitative Data Summary

The following tables summarize key quantitative data for **Brilaroxazine** and its metabolites from various studies.

Table 1: Pharmacokinetic Parameters of Brilaroxazine

Parameter	Human	Mouse	Canine	Rat
Tmax (hr)	~1	-	-	1
t1/2 (hr)	44.5 - 60	-	-	-
Oral Clearance (Cl/F) (L/h)	5.11 ± 0.11	-	-	-
Volume of Distribution (Vc/F) (L)	328.00 ± 31.40	-	-	-
Dose Proportionality	Linear	-	-	Linear

Data compiled from multiple sources.

Table 2: Distribution of **Brilaroxazine** and Major Metabolite M219 in Plasma (% of Total Radioactivity)

Species	Brilaroxazine	Metabolite M219
Human	~12%	~40.5%
Mouse	~12%	~53.5%
Canine	~7%	~51.2%

Data represents the percentage of total radioactivity exposure in plasma.

Table 3: Recovery of Radioactivity (% of Administered Dose)



Excretion Route	Human	Mouse	Canine	Rat (Intact)
Urine	32.8%	10.3%	15.0%	8.89%
Feces	53.3%	77.9%	55.3%	81.51%
Total Recovery	86.1%	88.2%	77.8%	91.48%

Data from single-dose studies with [14C]-brilaroxazine.

Experimental Protocols

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of **Brilaroxazine** and its metabolites in biological samples. The following protocols are representative of the methodologies employed.

Sample Collection and Handling

- Blood/Plasma: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA). Centrifuge at approximately 1500 x g for 10 minutes at 4°C to separate plasma.
 Store plasma samples at -20°C or -80°C until analysis.
- Urine and Feces: Collect urine and feces at predetermined intervals. Homogenize feces samples before analysis. Store samples at -20°C or -80°C.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness. Common methods for the analysis of antipsychotics in plasma include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protocol 2.1: Protein Precipitation (for Plasma/Serum)

- To 100 μL of plasma/serum sample, add 300 μL of a precipitating agent (e.g., acetonitrile or methanol) containing an appropriate internal standard.
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.



- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2.2: Liquid-Liquid Extraction (LLE) (for Plasma/Serum/Urine)

- To 200 μL of the biological sample, add an appropriate internal standard and a buffering agent to adjust the pH.
- Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether).
- Vortex for 5 minutes to facilitate the extraction of the analyte into the organic phase.
- Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
- · Carefully transfer the organic layer to a new tube.
- Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Protocol 2.3: Solid-Phase Extraction (SPE) (for complex matrices)

- Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with methanol followed by water.
- Load the pre-treated sample onto the cartridge.
- Wash the cartridge with an appropriate solvent to remove interfering substances.
- Elute the analyte of interest with a suitable elution solvent.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Analysis

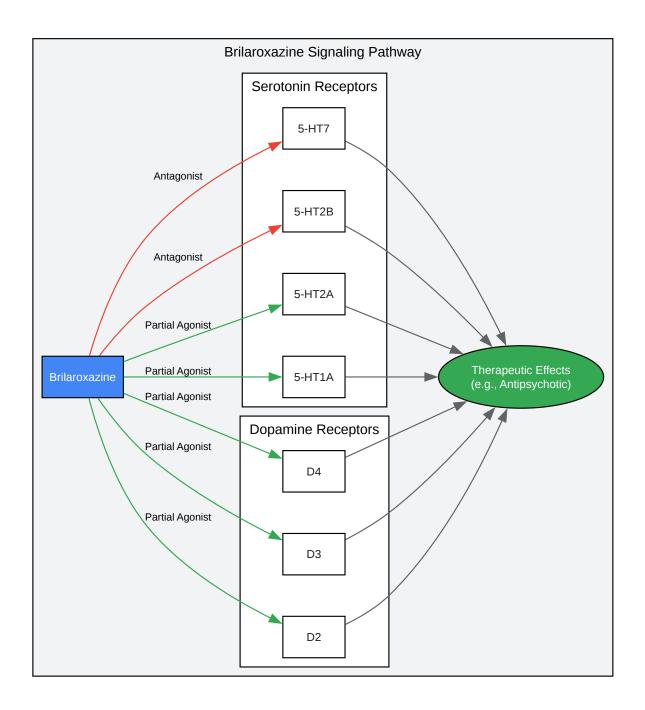
The following are representative LC-MS/MS conditions. Optimization will be required for specific instrumentation and analytes.



- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm) is commonly used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: 0.3 0.5 mL/min.
 - Column Temperature: 40°C.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for antipsychotics.
 - Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. Specific precursor-to-product ion transitions for **Brilaroxazine** and its metabolites need to be determined by direct infusion of the analytical standards.

Mandatory Visualizations

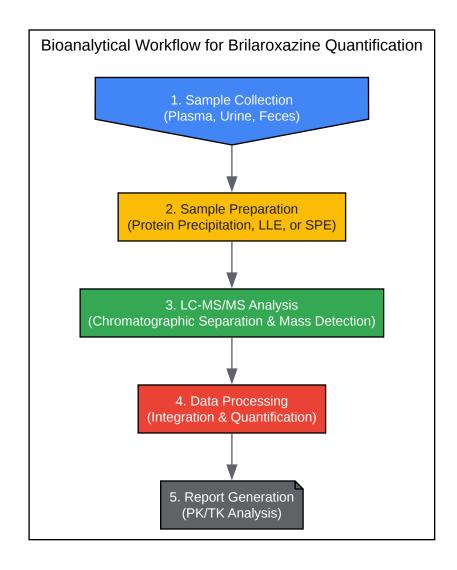




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Caption: Brilaroxazine's multimodal action on dopamine and serotonin receptors.





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Caption: General workflow for the quantification of **Brilaroxazine** in biological samples.

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